Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate
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Overview
Description
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol . This compound is a derivative of benzoic acid and contains a hydroxyhexynyl group attached to the benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate typically involves the reaction of 4-bromomethylbenzoate with 6-hydroxyhex-1-yne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the hexynyl group can be reduced to a double or single bond.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(6-oxohex-1-yn-1-yl)benzoate.
Reduction: Formation of Methyl 4-(6-hydroxyhex-1-en-1-yl)benzoate or Methyl 4-(6-hydroxyhexyl)benzoate.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is used in various scientific research applications, including:
Chemistry: As a reactant in organic synthesis for the preparation of complex molecules.
Biology: As a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: As a potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyhexynyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate: Contains a shorter hydroxyalkynyl chain.
Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate: Contains an even shorter hydroxyalkynyl chain
Uniqueness
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is unique due to its longer hydroxyalkynyl chain, which provides distinct chemical properties and reactivity. This uniqueness makes it suitable for specific applications where longer chain lengths are required for optimal performance .
Biological Activity
Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a hydroxyalkyne chain. This structure may confer unique properties that enhance its biological activity. The presence of the hydroxy group and the alkyne can influence its interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit de novo purine biosynthesis, a critical pathway in rapidly proliferating cancer cells. Inhibition of enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) has been documented, leading to reduced tumor cell proliferation .
Table 1: Inhibitory Effects on Cancer Cells
Compound | Target Enzyme | IC50 (nM) | Cell Line |
---|---|---|---|
Compound 2 | GARFTase | 2.97 | KB Tumor Cells |
Compound 3 | AICARFTase | 9.48 | NCI-IGROV1 Ovarian Cancer Cells |
The above table summarizes the inhibitory effects of related compounds on specific enzymes involved in purine metabolism in cancer cells.
Antimicrobial Activity
In addition to antitumor effects, this compound may possess antimicrobial properties. Endophytic fungi producing similar compounds have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be explored for its potential as an antimicrobial agent .
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Inhibition of Purine Biosynthesis : The compound may inhibit key enzymes in the purine biosynthesis pathway, leading to reduced nucleotide availability for DNA and RNA synthesis in cancer cells.
- Selective Uptake by Folate Receptors : Similar compounds have demonstrated selective uptake via folate receptors, enhancing their efficacy in targeting cancer cells while minimizing effects on normal cells .
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies highlight the effectiveness of compounds structurally related to this compound:
- Study on Antitumor Efficacy : A study demonstrated that thieno[2,3-d]pyrimidine derivatives showed potent antitumor activity against various cancer cell lines through dual inhibition of GARFTase and AICARFTase, suggesting a promising avenue for developing new cancer therapies .
- Antimicrobial Evaluation : Research involving endophytic fungi revealed that extracts containing similar compounds exhibited significant antibacterial activity against laboratory strains, indicating potential for therapeutic applications in infectious diseases .
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 4-(6-hydroxyhex-1-ynyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)13-9-7-12(8-10-13)6-4-2-3-5-11-15/h7-10,15H,2-3,5,11H2,1H3 |
InChI Key |
YLAHUHXZVLMQJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCCCCO |
Origin of Product |
United States |
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